![molecular formula C19H17N5O2S B3601710 4-({[4-AMINO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2(1H)-QUINOLINONE](/img/structure/B3601710.png)
4-({[4-AMINO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2(1H)-QUINOLINONE
描述
4-({[4-AMINO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2(1H)-QUINOLINONE is a complex organic compound that features a quinolinone core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a triazole ring and a quinolinone moiety. These structural elements are often associated with significant biological activities, making this compound a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-AMINO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2(1H)-QUINOLINONE typically involves multiple steps, starting with the preparation of the triazole and quinolinone intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be synthesized by condensing methyl benzoate and methyl salicylate with various substituents . The quinolinone moiety is then introduced through further cyclization and functionalization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
4-({[4-AMINO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2(1H)-QUINOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone oxides, while substitution reactions could introduce various functional groups onto the triazole or quinolinone rings.
科学研究应用
4-({[4-AMINO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2(1H)-QUINOLINONE has several scientific research applications:
Industry: It can be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用机制
The mechanism of action of 4-({[4-AMINO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2(1H)-QUINOLINONE involves its interaction with specific molecular targets in biological systems. The triazole ring is known to inhibit certain enzymes by binding to their active sites, while the quinolinone moiety can intercalate with DNA, disrupting its function. These interactions can lead to the inhibition of microbial growth and other biological effects .
相似化合物的比较
Similar Compounds
4-AMINO-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL: This compound shares the triazole ring and has been studied for its antimicrobial properties.
4-(4-BROMOPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL: Another triazole derivative with similar biological activities.
THIAZOLES: These compounds have diverse biological activities and are structurally related to triazoles.
Uniqueness
What sets 4-({[4-AMINO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2(1H)-QUINOLINONE apart is its combination of a triazole ring and a quinolinone moiety, which provides a unique set of chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent.
属性
IUPAC Name |
4-[[4-amino-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c20-24-17(11-26-14-6-2-1-3-7-14)22-23-19(24)27-12-13-10-18(25)21-16-9-5-4-8-15(13)16/h1-10H,11-12,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQGYUUOWNNYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(N2N)SCC3=CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-3-nitro-N-(propan-2-yl)benzamide](/img/structure/B3601628.png)
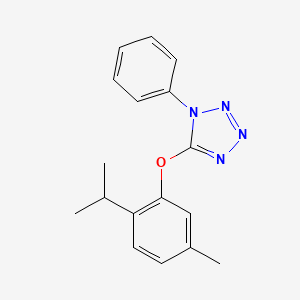
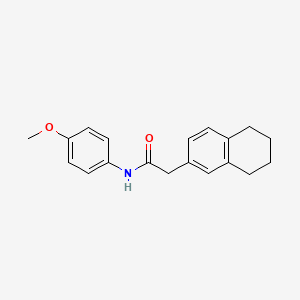
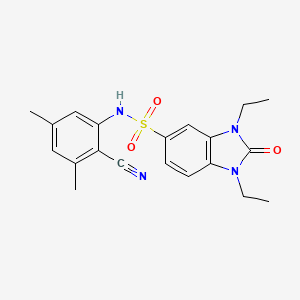
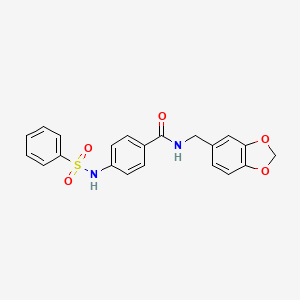
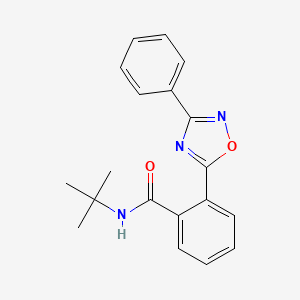
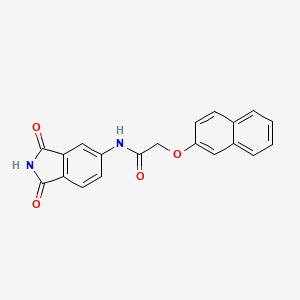
![3-(4-methoxyphenyl)-5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B3601693.png)
![N-1,3-benzodioxol-5-yl-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3601699.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]nicotinamide](/img/structure/B3601702.png)
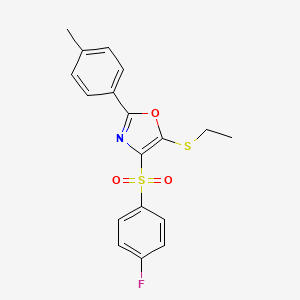
![4-chloro-N-(3-chloro-2-methylphenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B3601715.png)
![N-1,3-benzodioxol-5-yl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3601720.png)
![4-[5-(4-chloro-3-methylphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B3601724.png)
